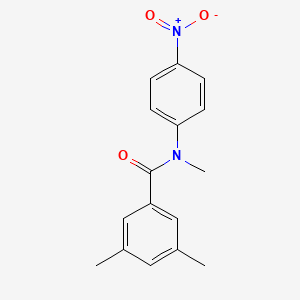

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Synthesis and Oxidation Processes

A study by Reinaud, Capdevielle, and Maumy (1991) explored the ortho-aryloxylation of N-substituted benzamides using the copper(II)/trimethylamine N-oxide system. This research demonstrated a novel oxidizing process that could potentially be applied in the synthesis of complex organic molecules, showcasing the utility of N,3,5-trimethyl-N-(4-nitrophenyl)benzamide derivatives in facilitating ortho-selective oxidizing processes (Reinaud, Capdevielle, & Maumy, 1991).

Chemosensing Applications

Sun, Wang, and Guo (2009) developed structurally simple N-nitrophenyl benzamide derivatives as chemosensors for cyanide in aqueous environments. Their research highlights the potential of these compounds in environmental monitoring and safety, leveraging the strong affinity of cyanide towards the acyl carbonyl carbon of benzamide derivatives for selective detection (Sun, Wang, & Guo, 2009).

Antidiabetic and Antimicrobial Potential

Thakal, Singh, and Singh (2020) synthesized and evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes, as well as for their antimicrobial potential. This research underscores the therapeutic promise of N,3,5-trimethyl-N-(4-nitrophenyl)benzamide derivatives in treating diabetes and infections (Thakal, Singh, & Singh, 2020).

Materials Science and Corrosion Inhibition

Mishra et al. (2018) conducted studies on the acidic corrosion inhibition of mild steel by N-phenyl-benzamide derivatives. Their work demonstrates the application of these compounds in protecting industrial materials, highlighting the significance of electron withdrawing and releasing substituents on the inhibition efficiency of these benzamide derivatives (Mishra et al., 2018).

Safety and Hazards

properties

IUPAC Name |

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11-8-12(2)10-13(9-11)16(19)17(3)14-4-6-15(7-5-14)18(20)21/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAQBOWPLGLGGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2392709.png)

![2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2392712.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2392715.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2392717.png)

![4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B2392719.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2392721.png)

![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)